molecular formula C22H22N2O4S B7710723 N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide

Cat. No.: B7710723
M. Wt: 410.5 g/mol
InChI Key: RMIVVPZPILDCPO-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of the sulfamoyl benzamide derivatives, which are known for their biological activities, particularly as selective inhibitors for certain enzymes .

Properties

IUPAC Name

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-2-28-21-14-13-19(29(26,27)23-16-17-9-5-3-6-10-17)15-20(21)24-22(25)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVVPZPILDCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide typically involves multiple steps. One common method includes the reaction of chlorosulfonylbenzoic acid with benzylamine to form the sulfonamide intermediate. This intermediate is then coupled with 2-ethoxybenzoic acid using carbodiimide coupling agents to form the final product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of h-NTPDases, a family of ectonucleotidases. These enzymes are involved in the hydrolysis of nucleotides and play a role in various physiological functions. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain enzyme isoforms. This makes it a valuable compound for targeted therapeutic applications .

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